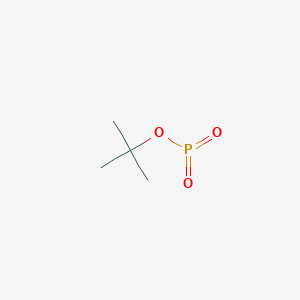
Phosphonic acid, mono(1,1-dimethylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, mono(1,1-dimethylethyl) ester is an organophosphorus compound with the molecular formula C4H11O3P. It is known for its stability and the presence of a stable C–P bond, which makes it a valuable compound in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, mono(1,1-dimethylethyl) ester can be synthesized through the esterification of phosphonic acids. One common method involves the use of alkoxy group donors such as triethyl orthoacetate. The reaction is typically carried out at different temperatures to obtain either monoesters or diesters. At 30°C, monoesters are formed via an intermediate (1,1-diethoxyethyl ester of phosphonic acid), while higher temperatures yield diesters .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The use of triethyl orthoacetate as both a reagent and solvent is advantageous due to its accessibility and straightforward purification .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, mono(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester into phosphonic acid.
Substitution: The ester can undergo substitution reactions, where the alkoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, such as diesters and pyrophosphonates .
Scientific Research Applications
Phosphonic acid, mono(1,1-dimethylethyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound is studied for its potential role in biological systems, particularly in microorganisms and metazoans.
Medicine: It has applications in the development of pharmaceuticals and as a marker for chemical warfare agents.
Industry: The ester is used in agriculture and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of phosphonic acid, mono(1,1-dimethylethyl) ester involves its interaction with molecular targets through its stable C–P bond. This bond allows the compound to participate in various biochemical pathways, influencing the activity of enzymes and other proteins. The esterification process and the formation of intermediates play a crucial role in its reactivity and effectiveness .
Comparison with Similar Compounds
Phosphonic acid, mono(1,1-dimethylethyl) ester can be compared with other similar compounds, such as:
Phosphonic acid, bis(1-methylethyl) ester: This compound has a similar structure but contains two isopropyl groups instead of one tert-butyl group.
Phosphonic acid, P-phenyl-, mono(1,1-dimethylethyl) ester: This ester has a phenyl group attached to the phosphorus atom, making it distinct in its reactivity and applications.
The uniqueness of this compound lies in its stability and the specific reactivity conferred by the tert-butyl group, which influences its behavior in various chemical reactions and applications .
Properties
InChI |
InChI=1S/C4H9O3P/c1-4(2,3)7-8(5)6/h1-3H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSCKYXINFSOFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OP(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462200 |
Source


|
| Record name | Phosphonic acid, mono(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16540-40-2 |
Source


|
| Record name | Phosphonic acid, mono(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2,4-dimethyl-5-[(E)-3-(4-methylphenyl)prop-2-enoyl]-1H-pyrrole-3-carboxylate](/img/structure/B14139638.png)
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine](/img/structure/B14139639.png)
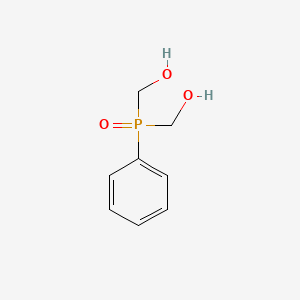
![Methyl 6-amino-7-cyano-9-[(dimethylamino)carbonyl]-4-oxo-8-(2-pyridinyl)-4H,8H-pyrido[2,1-b][1,3]thiazine-2-carboxylate](/img/structure/B14139646.png)

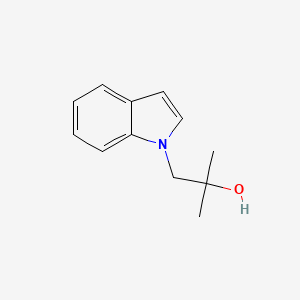
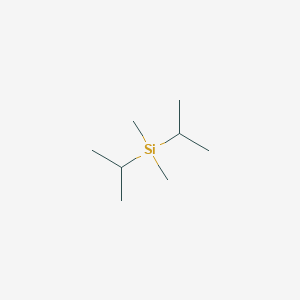
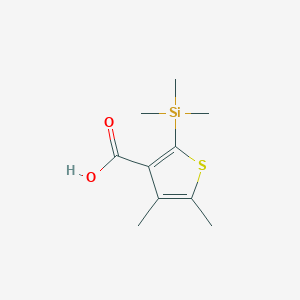
![10-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)acridin-9(10H)-one](/img/structure/B14139680.png)

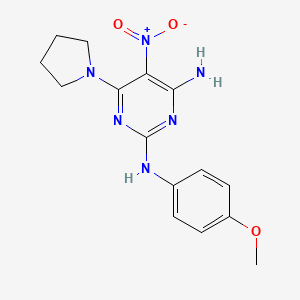
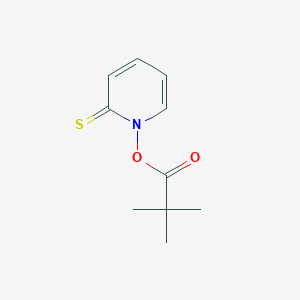
![1,1-Dimethylethyl 7,8-dihydro-2-(hydroxymethyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B14139694.png)
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B14139705.png)
